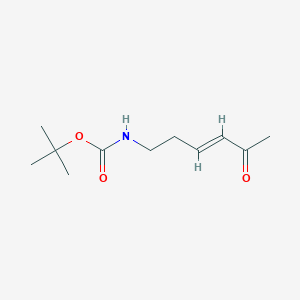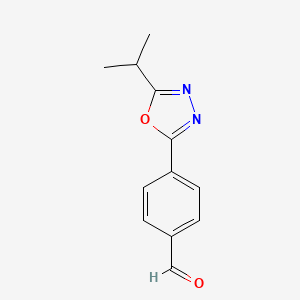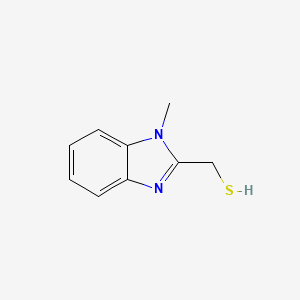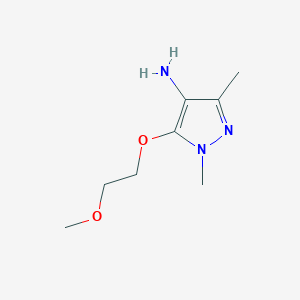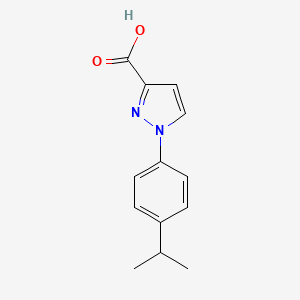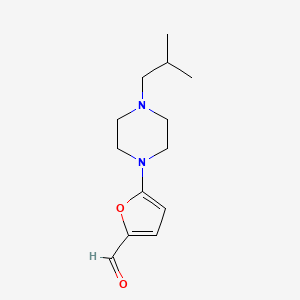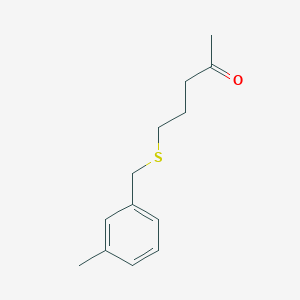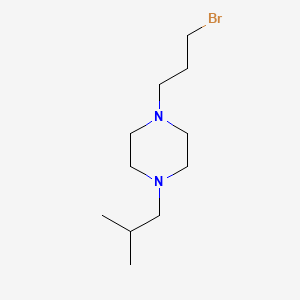
1-(3-Bromopropyl)-4-isobutylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-4-isobutylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This compound is characterized by a bromopropyl group attached to the piperazine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-isobutylpiperazine typically involves the reaction of 4-isobutylpiperazine with 1,3-dibromopropane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromopropyl)-4-isobutylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include propyl-substituted piperazines.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-4-isobutylpiperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-4-isobutylpiperazine involves its interaction with specific molecular targets. The bromopropyl group can undergo nucleophilic substitution reactions with biological nucleophiles, leading to the formation of covalent bonds with proteins or nucleic acids. This can result in the modulation of biological pathways and the inhibition of specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
1-(3-Chloropropyl)-4-isobutylpiperazine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Iodopropyl)-4-isobutylpiperazine: Similar structure but with an iodine atom instead of bromine.
1-(3-Bromopropyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness: 1-(3-Bromopropyl)-4-isobutylpiperazine is unique due to the presence of the bromopropyl group, which imparts distinct reactivity and biological activity
Propriétés
Formule moléculaire |
C11H23BrN2 |
|---|---|
Poids moléculaire |
263.22 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-4-(2-methylpropyl)piperazine |
InChI |
InChI=1S/C11H23BrN2/c1-11(2)10-14-8-6-13(7-9-14)5-3-4-12/h11H,3-10H2,1-2H3 |
Clé InChI |
PIUFFBLWZCXMCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1CCN(CC1)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


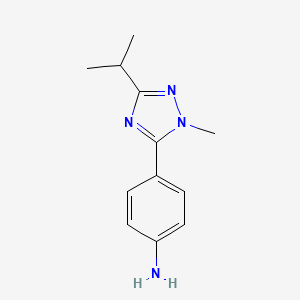
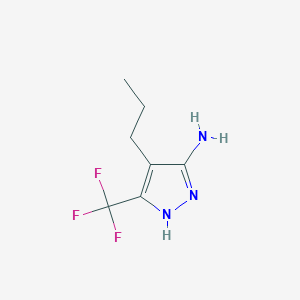
![1-Methyl-3-(2-nitroethenyl)pyrrolo[2,3-b]pyridine](/img/structure/B13640061.png)
